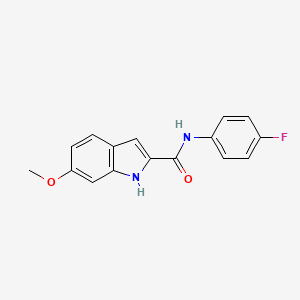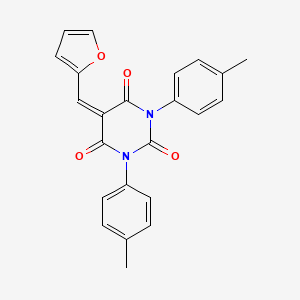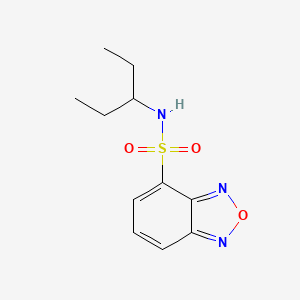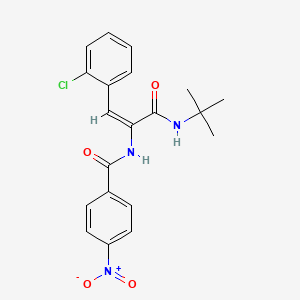![molecular formula C22H17ClN2O4S B11115925 2-(4-Acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B11115925.png)
2-(4-Acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one is a complex organic compound that belongs to the benzothiadiazine family This compound is characterized by its unique structure, which includes an acetylphenyl group, a chlorophenylmethyl group, and a benzothiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiadiazine ring.
Introduction of the Acetylphenyl Group: This step involves the acetylation of the phenyl group using acetyl chloride or acetic anhydride in the presence of a catalyst.
Introduction of the Chlorophenylmethyl Group: This step involves the chloromethylation of the phenyl group using chloromethyl methyl ether or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the acetyl group.
Reduction: Reduction reactions can target the nitro group in the benzothiadiazine core.
Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various reactions.
Biology
In biology, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects.
Industry
In industry, the compound is used in the development of new materials, such as polymers or coatings. It may also be used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Acetylphenyl)-4-[(2-bromophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one
- 2-(4-Acetylphenyl)-4-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one
- 2-(4-Acetylphenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one
Uniqueness
The uniqueness of 2-(4-Acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenylmethyl group, in particular, may enhance its reactivity and potential as a bioactive molecule compared to its analogs.
Properties
Molecular Formula |
C22H17ClN2O4S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
2-(4-acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C22H17ClN2O4S/c1-15(26)16-10-12-18(13-11-16)25-22(27)24(14-17-6-2-3-7-19(17)23)20-8-4-5-9-21(20)30(25,28)29/h2-13H,14H2,1H3 |
InChI Key |
GIIPEWRGUQHTPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B11115846.png)


![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11115875.png)

![N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11115884.png)
![2-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11115897.png)

![3-[(4-Bromophenyl)amino]-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)propan-1-one](/img/structure/B11115904.png)
![N'-[(E)-[4-(Pentyloxy)phenyl]methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11115912.png)
![4-chloro-2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11115914.png)
![3-bromo-4-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11115920.png)


